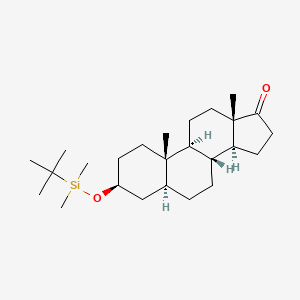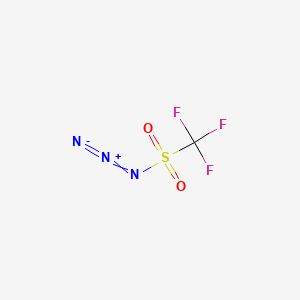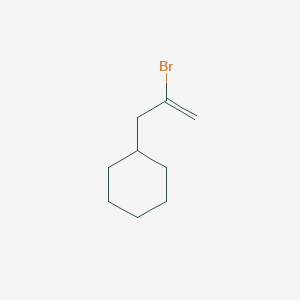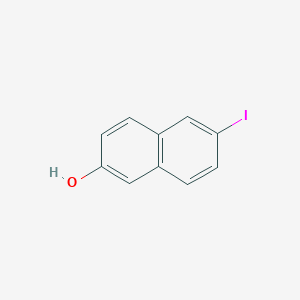
6-Iodonaphthalen-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-Iodonaphthalen-2-ol involves several precursors. One synthetic route involves the use of 6-iodo-2-methoxy-naphthalene (CAS#:67886-69-5) and 6-Bromo-2-naphthol (CAS#:15231-91-1) . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 6-Iodonaphthalen-2-ol consists of 10 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Iodonaphthalen-2-ol include a molecular weight of 270.06600 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Li et al. (2018) developed a new iodobenzannulation of yne-allenones, leading to the synthesis of 4-iodonaphthalen-1-ols. These compounds can react further in the presence of H2O under oxygen conditions to generate 1,2-carbonyls through a Pd-catalyzed process (Li et al., 2018).
- Another study by Twum et al. (2013) observed the formation of stable Wheland-like tetrahedral cationic species in 1-iodonaphthalene-2,4-diamines through NMR in acidic media, indicating a mechanism for deiodination of these compounds (Twum et al., 2013).
Photophysics and Photodissociation
- Montero et al. (2010) explored the ultrafast relaxation and dissociation channels of 1-iodonaphthalene through time-resolved femtosecond pump-probe mass spectrometry, revealing complex decay profiles and insight into the relaxation processes of such compounds (Montero et al., 2010).
- A study by Grieser and Thomas (1980) looked into the triplet state of iodonaphthalene, finding that an intramolecular energy relocation process is inhibited at lower temperatures, lengthening the lifetime of the triplet state (Grieser & Thomas, 1980).
Electronic Structure and Catalysis
- Novák et al. (2003) described the synthesis and electronic structure of isomeric di-iodonaphthalenes, focusing on the influence of iodine substitution on the electronic structure and the role of intramolecular iodine-iodine interactions (Novák et al., 2003).
- Tustin and Rule (1994) reported on the oxyiodination of naphthalene over zeolite KX, demonstrating shape-selective catalytic oxyiodination resulting in predominant iodination at the 2-position of naphthalene (Tustin & Rule, 1994).
Propiedades
IUPAC Name |
6-iodonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIKEUOFWNWERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543026 | |
| Record name | 6-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodonaphthalen-2-ol | |
CAS RN |
97825-81-5 | |
| Record name | 6-Iodonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80543026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


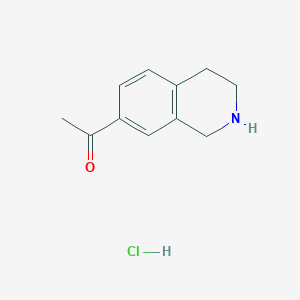
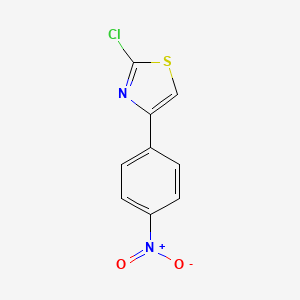

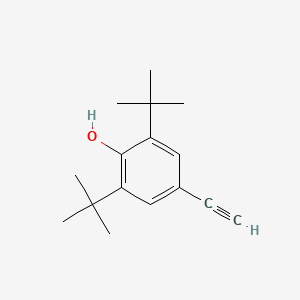


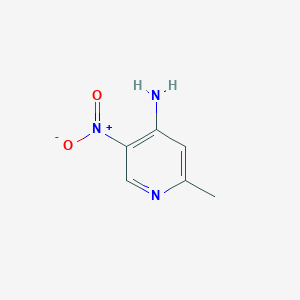

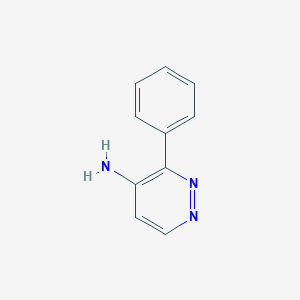
![2-[[13-[(8-Hydroxyquinolin-2-yl)methyl]-1-oxa-4,10,16-trithia-7,13-diazacyclooctadec-7-yl]methyl]quinolin-8-ol](/img/structure/B1626113.png)
